molecular formula C19H19F2NO B1325665 3,5-Difluoro-3'-piperidinomethyl benzophenone CAS No. 898793-62-9

3,5-Difluoro-3'-piperidinomethyl benzophenone

Cat. No.: B1325665
CAS No.: 898793-62-9
M. Wt: 315.4 g/mol
InChI Key: WWQYXMDZOYXDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-3’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C₁₉H₁₉F₂NO and a molecular weight of 315.36 g/mol . This compound is characterized by the presence of two fluorine atoms and a piperidinomethyl group attached to a benzophenone core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-3’-piperidinomethyl benzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 3-(piperidinomethyl)phenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluoro-3’-piperidinomethyl benzophenone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluoro-3’-piperidinomethyl benzophenone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzophenone: Lacks the piperidinomethyl group, making it less versatile in certain applications.

    3,5-Dichloro-3’-piperidinomethyl benzophenone: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and properties.

    3,5-Difluoro-4’-piperidinomethyl benzophenone: Positional isomer with different substitution pattern.

Uniqueness

3,5-Difluoro-3’-piperidinomethyl benzophenone is unique due to the presence of both fluorine atoms and a piperidinomethyl group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

(3,5-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-5-14(9-15)13-22-7-2-1-3-8-22/h4-6,9-12H,1-3,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQYXMDZOYXDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643167
Record name (3,5-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-62-9
Record name Methanone, (3,5-difluorophenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.